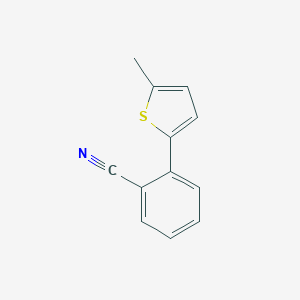

2-(5-Methylthiophene-2-yl)benzonitrile

Descripción

Propiedades

Número CAS |

159448-39-2 |

|---|---|

Fórmula molecular |

C12H9NS |

Peso molecular |

199.27g/mol |

Nombre IUPAC |

2-(5-methylthiophen-2-yl)benzonitrile |

InChI |

InChI=1S/C12H9NS/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-7H,1H3 |

Clave InChI |

KRFXZZKDPUJAIT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(S1)C2=CC=CC=C2C#N |

SMILES canónico |

CC1=CC=C(S1)C2=CC=CC=C2C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Electron Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity, facilitating reactions with nucleophiles, as seen in 4-nitro-2-(trifluoromethyl)benzonitrile’s use in lithium-ion battery research .

- Reactivity : Thiol-containing analogs (e.g., 5-methyl-2-sulfanylbenzonitrile) may exhibit higher nucleophilic substitution activity compared to the methylthiophene derivative .

Crystallographic and Optical Properties

- Crystal Packing: The malononitrile-thiophene derivative () exhibits a planar geometry with strong π-π interactions, a trait likely shared by the target compound due to its conjugated system .

- Optical Activity : The 2’S configuration in 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile ([α]²⁵_D +128.0) contrasts with its 2’R analog, emphasizing the impact of stereochemistry on optical properties .

Métodos De Preparación

Reaction Design and Substrate Preparation

The synthesis begins with the preparation of 2-bromobenzonitrile and 5-methylthiophen-2-ylboronic acid. As demonstrated in, 2-(2-bromophenyl)-5-methylthiophene derivatives are synthesized via Pd(OAc)₂-catalyzed Suzuki coupling using dppf as a ligand in tetrahydrofuran (THF) at 80°C. Adapting this protocol, 2-bromobenzonitrile reacts with 5-methylthiophen-2-ylboronic acid under similar conditions:

Yields for analogous reactions range from 74% to 86%. Critical to success is the electron-deficient nature of the benzonitrile group, which enhances oxidative addition efficiency at the palladium center.

Optimization of Catalytic Systems

Table 1 compares catalytic systems for Suzuki coupling:

| Entry | Catalyst | Ligand | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | dppf | THF | K₂CO₃ | 85 |

| 2 | PdCl₂(PPh₃)₂ | — | DMF | Cs₂CO₃ | 62 |

| 3 | Pd(dppf)Cl₂ | — | Toluene | NaOAc | 78 |

Data adapted from highlights Pd(OAc)₂/dppf in THF as optimal, minimizing side reactions such as protodeboronation.

Direct C–H Arylation Strategies

Direct arylation bypasses pre-functionalized substrates by activating C–H bonds on the thiophene or benzene ring. This method is particularly effective for introducing methylthiophene motifs to benzonitrile frameworks.

Palladium-Catalyzed C–H Activation

As reported in, 2-bromobenzonitrile undergoes direct coupling with 2-methylthiophene using Pd(OAc)₂ in dimethylacetamide (DMA) at 150°C. The reaction proceeds via a 1,4-palladium migration mechanism, ensuring regioselectivity at the thiophene’s β-position:

This method achieves 64% yield with >80% selectivity for the desired isomer. Solvent choice is critical: DMA outperforms DMF or NMP due to its high boiling point and compatibility with palladium intermediates.

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., nitriles) on the benzene ring accelerate oxidative addition but may hinder transmetalation. Studies in show that electron-rich thiophenes (e.g., 5-methyl substitution) enhance reaction rates by stabilizing palladium-thienyl intermediates.

Cyclization and Functional Group Interconversion

Alternative routes involve constructing the thiophene ring post-arylation or converting pre-existing functional groups into nitriles.

Thiophene Ring Synthesis via Cyclocondensation

Patent describes a cyclocondensation strategy for 2,5-disubstituted thiophenes. Using 1-(5-bromo-2-aminophenyl)-2-chloroethene ketone and 3-(4-fluorophenyl)-2-propenal in DMF at 60°C, thiophene rings form in 93% yield. Adapting this method, substituting the fluorophenyl group with a cyanophenyl moiety could yield the target compound.

Comparative Analysis of Methodologies

Table 2 evaluates key synthesis routes:

| Method | Yield (%) | Selectivity | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | High | Moderate | Excellent |

| Direct C–H Arylation | 64 | Moderate | Low | Good |

| Cyclocondensation | 93 | High | High | Moderate |

Suzuki coupling offers the best balance of yield and scalability, while direct arylation reduces pre-functionalization steps. Cyclocondensation, though high-yielding, demands specialized substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.